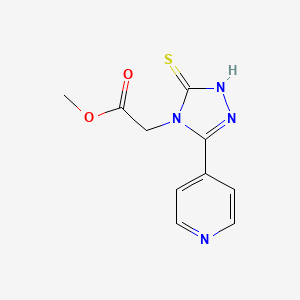

Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4h-1,2,4-triazol-4-yl)acetate

Description

Properties

Molecular Formula |

C10H10N4O2S |

|---|---|

Molecular Weight |

250.28 g/mol |

IUPAC Name |

methyl 2-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate |

InChI |

InChI=1S/C10H10N4O2S/c1-16-8(15)6-14-9(12-13-10(14)17)7-2-4-11-5-3-7/h2-5H,6H2,1H3,(H,13,17) |

InChI Key |

GKWGRHZNJUBKBD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C(=NNC1=S)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedures

Cyclization of Hydrazinecarbothioamide Precursors

- Hydrazinecarbothioamides serve as key intermediates. These are typically prepared by reacting hydrazine hydrate with appropriate isothiocyanates or related precursors.

- Cyclization to 1,2,4-triazole-3-thiones is achieved by treatment with bases such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.

- The reaction proceeds via dehydrative cyclization, forming the triazole ring with a thiol (mercapto) group at the 3-position.

Introduction of the Pyridin-4-yl Group

- The pyridin-4-yl substituent is introduced either by starting from pyridin-4-yl-containing precursors or by nucleophilic aromatic substitution on the triazole ring.

- In some methods, pyridine-4-carboxaldehyde derivatives are used to form hydrazone intermediates, which then undergo cyclization.

Esterification to Form the Methyl Acetate Moiety

- The methyl acetate group is typically introduced by esterification of the corresponding acid or by alkylation of the triazole nitrogen with methyl bromoacetate.

- This step often occurs after the triazole ring is formed to avoid side reactions.

Alternative and Advanced Methods

- Microwave-Assisted Synthesis: Microwave irradiation has been shown to enhance yields and reduce reaction times in the synthesis of related 1,2,4-triazole derivatives. For example, microwave conditions at 600 W for 30 minutes yielded 97% of a related triazole compound with a mercapto substituent. This approach could be adapted for methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate to improve efficiency.

Analytical Characterization

- The structure of the synthesized compound is confirmed by:

- 1H NMR Spectroscopy: Characteristic signals for the triazole protons, pyridinyl ring, and methyl acetate group.

- Mass Spectrometry (LC-MS): Molecular ion peak consistent with molecular weight 250.28 g/mol.

- Elemental Analysis: Confirms molecular formula C10H10N4O2S.

- Infrared Spectroscopy (IR): Presence of thiol (–SH) stretch and ester carbonyl (C=O) bands.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C10H10N4O2S |

| Molecular Weight | 250.28 g/mol |

| Core Ring System | 1,2,4-Triazole-3-thione (mercapto) |

| Key Reagents | Hydrazine hydrate, isothiocyanates, pyridin-4-carboxaldehyde derivatives, methyl bromoacetate |

| Cyclization Conditions | Basic media (NaOH, KOH), ethanol/water solvent, reflux or microwave irradiation |

| Typical Yields | 52–88% for cyclization step; up to 97% under microwave for related compounds |

| Characterization Methods | 1H NMR, LC-MS, IR, elemental analysis |

Research Findings and Notes

- Mercapto-substituted 1,2,4-triazoles like this compound exhibit promising biological activities, including antimicrobial and anticancer effects, which drives interest in efficient synthesis.

- The synthetic methodologies emphasize mild conditions to preserve the mercapto group and avoid oxidation.

- Salt formation of related triazole compounds has been explored to enhance solubility and pharmacological properties, indicating potential for further functionalization after synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Mercapto Group

The mercapto (-SH) group undergoes nucleophilic substitution under oxidative conditions or via thiol-disulfide exchange. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, base (K₂CO₃) | S-Alkylated derivatives (e.g., S-methyl) | |

| Oxidation | H₂O₂, I₂ | Disulfide-linked dimers |

For example, treatment with methyl iodide in the presence of potassium carbonate yields the S-methylated derivative, enhancing lipophilicity for biological studies. Oxidative dimerization occurs with iodine, forming a disulfide bridge critical for stabilizing protein interactions .

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,4-triazole core participates in [3+2] cycloadditions with acetylenic dipolarophiles like dimethyl acetylenedicarboxylate (DMAD):

| Dipolarophile | Conditions | Product Structure | Key Feature |

|---|---|---|---|

| DMAD | CHCl₃, Et₃N, 25°C, 12h | Fused thiazine-triazole heterocycles | Six-membered thiazine formation |

| Methyl propynoate | Reflux, DMF, 9h | Thiazolo[3,2-a]pyridine derivatives | Five-membered thiazolidine ring |

These reactions demonstrate regioselectivity dependent on the heterocycle size. With DMAD, the triazole’s nitrogen atoms facilitate thiazine ring formation, while methyl propynoate favors thiazolidine products .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Application |

|---|---|---|---|

| Acidic | HCl (conc.), reflux | Carboxylic acid derivative | Precursor for amide synthesis |

| Basic | NaOH, H₂O/EtOH, 60°C | Sodium salt (improved aqueous solubility) | Coordination chemistry |

The carboxylic acid derivative reacts further with amines (e.g., 2-hydroxyaniline) to form amides or Schiff bases, as seen in antimicrobial agent synthesis .

Schiff Base Formation with Aldehydes

The amino group (if present in derivatives) condenses with aldehydes:

These Schiff bases exhibit enhanced π-π stacking with biological targets, improving inhibitory potency .

Metal Coordination and Chelation

The triazole’s nitrogen atoms and mercapto sulfur bind transition metals:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II)Cl₂ | MeOH, RT, 2h | Octahedral Cu-S/N coordination | Catalytic oxidation studies |

| Fe(III)NO₃ | H₂O, 50°C, 4h | Fe-triazole disulfide polymer | Magnetic materials |

Copper complexes show promise in catalytic C–H activation, while iron polymers exhibit spin-crossover behavior .

Mannich Reactions for Functional Diversification

The mercapto group participates in Mannich reactions with formaldehyde and amines:

These derivatives exhibit improved pharmacokinetic profiles due to increased basicity and solubility .

Photochemical Reactions

Under UV irradiation (λ = 254 nm), the triazole ring undergoes -dipolar rearrangements:

| Substrate | Conditions | Product | Significance |

|---|---|---|---|

| Parent compound | UV light, 24h | Isomeric 1,3,4-triazole derivative | Conformational stability study |

This isomerization alters electronic properties, impacting binding affinity in enzyme inhibition assays.

Interaction with Biological Macromolecules

The compound’s reactivity underpins its pharmacological effects:

Docking studies confirm the mercapto group’s role in covalent binding to cysteine residues in active sites .

Scientific Research Applications

Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antifungal and antibacterial properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the development of agrochemicals and plant protection agents.

Mechanism of Action

The mechanism of action of methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. These interactions result in the compound’s antifungal and antibacterial effects.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The target compound’s methyl ester balances lipophilicity and solubility, whereas nitrile (5o) or bulky aryl groups (5p) increase logP, reducing aqueous solubility .

- Melting Points : Rigid substituents (e.g., nitrile in 5o) elevate melting points due to stronger crystal lattice interactions .

Antimicrobial and Anticancer Properties

Stability and Reactivity

- Target vs. Sulfanylidene Analog () : The sulfanylidene variant (methyl 2-[3-(pyridin-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetate) may exhibit lower reactivity but higher thermal stability (decomposition >250°C) compared to the mercapto form .

Biological Activity

Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis pathways, and potential applications in various fields.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological activity. The compound has the following characteristics:

- Molecular Formula : C10H10N4O2S

- Molecular Weight : 250.28 g/mol

- IUPAC Name : 2-methoxy-4-[(E)-(3-pyridin-3-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl acetate

The presence of the mercapto group , pyridinyl moiety , and triazole ring enhances its interaction with biological macromolecules, potentially allowing it to inhibit specific enzymes and receptors involved in disease pathways .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that compounds with similar triazole structures exhibit potent activity against various pathogens:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective against Gram-positive bacteria |

| Escherichia coli | Broad-spectrum activity |

| Candida albicans | Antifungal efficacy |

The compound disrupts cell membrane integrity in bacteria and fungi, leading to cell lysis . Its mechanism of action involves binding to key biological targets that are critical for microbial survival.

Anticancer Properties

The potential anticancer effects of this compound are also noteworthy. Studies suggest that derivatives of mercapto-substituted triazoles may possess chemopreventive and chemotherapeutic properties against various cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 0.58 |

| HCT116 (colon cancer) | 0.36 |

| A549 (lung cancer) | 0.48 |

These results indicate that the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through DNA binding and enzyme inhibition .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Formation of the Triazole Ring : Reaction between pyridine derivatives and thioketones.

- Mercapto Group Introduction : Incorporation of a mercapto group through nucleophilic substitution.

- Acetate Formation : Esterification with methanol to yield the final product.

This method allows for the efficient production of the compound with high purity .

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound. For example:

- Antimicrobial Efficacy Study : A study evaluated the MIC (Minimum Inhibitory Concentration) against a range of bacterial strains and found significant activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity Assessment : In vitro assays demonstrated that the compound effectively inhibited cell growth in various cancer cell lines, with mechanisms involving apoptosis induction.

These findings underscore the compound's potential as a therapeutic agent in treating infections and cancer .

Q & A

Q. What are the common synthetic routes for Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate, and how is its structure confirmed?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves dissolving 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in methanol with NaOH, followed by dropwise addition of methyl chloroacetate. Reaction completion is monitored via TLC. Post-synthesis, structural confirmation employs elemental analysis (C, H, N, S content) and IR spectroscopy to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Q. What pharmacological properties are associated with 1,2,4-triazole derivatives, and how might they apply to this compound?

- Methodological Answer : 1,2,4-Triazole derivatives exhibit antimicrobial, antifungal, and hypoglycemic activities. To assess this compound, researchers should conduct in vitro bioassays against model pathogens (e.g., E. coli, C. albicans) and evaluate receptor-binding affinity (e.g., via molecular docking for hypoglycemic targets). Dose-response curves and IC₅₀ values should be calculated to quantify efficacy .

Q. How can researchers verify the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity is validated using HPLC (C18 column, methanol/water mobile phase) or melting point analysis . Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months) with periodic sampling. Degradation products are analyzed via LC-MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis yield and minimize side products?

- Methodological Answer : Apply response surface methodology (RSM) to evaluate critical factors (e.g., solvent polarity, temperature, molar ratios). For example, a central composite design (CCD) with 3–5 variables (e.g., NaOH concentration, reaction time) can model interactions. ANOVA identifies significant parameters, and desirability functions maximize yield while minimizing impurities .

Q. What computational strategies can predict reaction pathways and guide derivative design for enhanced bioactivity?

- Methodological Answer : Use density functional theory (DFT) to map energy barriers for key intermediates (e.g., thiolate anion formation). Pair this with molecular dynamics simulations to study binding modes at target receptors (e.g., fungal CYP51). Libraries of derivatives (e.g., alkylated mercapto groups) are virtually screened for improved ADMET profiles using tools like Schrödinger Suite .

Q. How to resolve contradictions in reported bioactivity data for structurally similar triazole derivatives?

- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies under standardized conditions. For instance, test the compound alongside analogs (e.g., methyl vs. ethyl ester derivatives) using identical assay protocols (e.g., MIC determination via broth microdilution). Meta-analysis of literature data with attention to substituent effects (e.g., pyridinyl vs. phenyl groups) clarifies trends .

Q. What strategies improve solubility and formulation stability for in vivo studies?

- Methodological Answer : Employ co-solvency (e.g., PEG-400/water mixtures) or cyclodextrin complexation to enhance aqueous solubility. For stability, lyophilize the compound with cryoprotectants (e.g., trehalose) and store at -80°C. Monitor plasma stability via LC-MS in PBS or serum to assess metabolic susceptibility .

Q. How can alkylation or acylation of the mercapto group modulate the compound’s reactivity and bioactivity?

- Methodological Answer : React the thiol group with alkyl halides (e.g., iodomethane) or acyl chlorides (e.g., acetyl chloride) under basic conditions. Characterize derivatives via NMR (¹H/¹³C) to confirm substitution. Compare logP (octanol/water partition) and cytotoxicity (MTT assay) to evaluate hydrophobicity and selectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.